4-METHOXY-N-[4-(4-METHYLPIPERAZIN-1-YL)PHENYL]-3-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE
Overview
Description
4-METHOXY-N-[4-(4-METHYLPIPERAZIN-1-YL)PHENYL]-3-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE is a complex organic compound known for its potential applications in medicinal chemistry. This compound is characterized by its unique structure, which includes a methoxy group, a methylpiperazine moiety, and a sulfonamide group. These functional groups contribute to its diverse chemical reactivity and potential biological activities.
Preparation Methods
The synthesis of 4-METHOXY-N-[4-(4-METHYLPIPERAZIN-1-YL)PHENYL]-3-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Methoxybenzene Intermediate: The initial step involves the methoxylation of a benzene derivative to form the methoxybenzene intermediate.
Introduction of the Methylpiperazine Moiety:
Sulfonamide Formation: The final step involves the sulfonation of the intermediate to form the sulfonamide group, completing the synthesis of the target compound.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of advanced techniques such as continuous flow synthesis.
Chemical Reactions Analysis
4-METHOXY-N-[4-(4-METHYLPIPERAZIN-1-YL)PHENYL]-3-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can occur at the sulfonamide group, potentially leading to the formation of amines.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like halogens.
Scientific Research Applications
4-METHOXY-N-[4-(4-METHYLPIPERAZIN-1-YL)PHENYL]-3-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and other diseases.
Biological Research: It is used as a tool compound to study various biological pathways and molecular targets.
Chemical Biology: The compound is employed in chemical biology research to investigate its interactions with biological macromolecules.
Pharmaceutical Development: It serves as a lead compound in the development of new pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-METHOXY-N-[4-(4-METHYLPIPERAZIN-1-YL)PHENYL]-3-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. Additionally, it may interact with receptors on the cell surface, modulating signal transduction pathways and affecting cellular responses.
Comparison with Similar Compounds
4-METHOXY-N-[4-(4-METHYLPIPERAZIN-1-YL)PHENYL]-3-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE can be compared with similar compounds such as:
4-Iodo-N-[4-methoxy-3-(4-methylpiperazin-1-yl)phenyl]benzene-sulfonamide: This compound has a similar structure but contains an iodine atom instead of a methoxy group.
N-{2-Methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]phenyl}-N′-[2-(propane-2-sulfonyl)phenyl]-1,3,5-triazine-2,4-diamine: This compound is a potent and selective anaplastic lymphoma kinase inhibitor with a different core structure.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
4-methoxy-N-[4-(4-methylpiperazin-1-yl)phenyl]-3-propan-2-ylbenzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N3O3S/c1-16(2)20-15-19(9-10-21(20)27-4)28(25,26)22-17-5-7-18(8-6-17)24-13-11-23(3)12-14-24/h5-10,15-16,22H,11-14H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATOIMAFJKFMQDF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=CC(=C1)S(=O)(=O)NC2=CC=C(C=C2)N3CCN(CC3)C)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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